Bienvenue dans la boutique en ligne BenchChem!

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Lipophilicity CNS drug design Physicochemical profiling

The compound 1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 854479-35-9, C21H23N3O3S, MW 397.49) is a fully substituted, achiral screening compound comprising a 1,2,4-oxadiazole core decorated with a 3-methylphenyl (m-tolyl) group at the 3-position and an N-tosylpiperidine moiety at the 5-position. It is offered as a discrete building block by vendors including ChemDiv (Compound ID: G602‑0068) with a catalog availability of ≥121 mg.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 854479-35-9
Cat. No. B2890797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
CAS854479-35-9
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC(=C4)C
InChIInChI=1S/C21H23N3O3S/c1-15-6-8-19(9-7-15)28(25,26)24-12-10-17(11-13-24)21-22-20(23-27-21)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3
InChIKeyHXZBHGOMWDDVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Physicochemical Baseline for Procurement Decisions


The compound 1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 854479-35-9, C21H23N3O3S, MW 397.49) is a fully substituted, achiral screening compound comprising a 1,2,4-oxadiazole core decorated with a 3-methylphenyl (m-tolyl) group at the 3-position and an N-tosylpiperidine moiety at the 5-position. It is offered as a discrete building block by vendors including ChemDiv (Compound ID: G602‑0068) with a catalog availability of ≥121 mg . Its computed logP of 5.24, logSw of –5.10, and polar surface area (PSA) of 63.4 Ų place it in the upper range of CNS-accessible chemical space and distinguish it from closely related regioisomers and des-methyl analogs that exhibit substantially different lipophilicity and solubility profiles.

Why Generic Substitution Fails for 1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine


The 1,2,4-oxadiazole-piperidine chemical class exhibits extreme sensitivity of both physicochemical and biological properties to modest structural changes [1]. The compound’s logP (5.24) differs substantially from the des-methyl analog 3-(o-tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole (logP 3.08) [1] , and the meta-methyl substitution pattern on the 3-aryl ring is known to modulate FXR antagonism potency, PXR activation selectivity, and metabolic stability in a regioisomer-dependent manner [1]. Furthermore, 4-oxadiazolyl-piperidine derivatives have been patented as opioid receptor modulators for pain and diarrhea, where small structural modifications shift subtype selectivity among δ-, κ-, and μ-opioid receptors [2]. Consequently, replacing this compound with an in-class sulfonamide analog lacking the exact methyl substitution pattern cannot be assumed to preserve target engagement, selectivity, or ADME behavior.

Quantitative Differentiation Evidence for 1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine


Lipophilicity Drive: Meta-Methyl Substitution Increases logP by >2 Units Relative to the o-Tolyl Analog

The compound’s computed logP of 5.24 significantly exceeds that of the isomeric 3-(o-tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole (logP 3.08) . This >2-unit difference is attributable to the meta-methyl versus ortho-methyl substitution on the 3-phenyl ring and directly affects predicted membrane permeability, blood–brain barrier penetration probability, and solubility (logSw of –5.10 vs. the more soluble o-tolyl isomer).

Lipophilicity CNS drug design Physicochemical profiling

Sub-Structural Distinction: The 3-(3-Methylphenyl) Moiety versus the Des-Phenyl and 4-Chlorophenylsulfonyl Analogs

Three close analogs illustrate differentiation: the des-methylphenyl analog (lacking the m-tolyl group) lacks the critical hydrophobic contact required for nuclear receptor binding [1]; the 4-chlorophenylsulfonyl analog (5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole) introduces an electron-withdrawing Cl substituent that alters sulfonamide pKa and metabolic stability [2]; and the phenylsulfonyl analog (1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine) lacks the para-methyl group on the sulfonyl aryl, reducing steric bulk and lipophilicity . The target compound uniquely combines the m-tolyl oxadiazole and p-tosyl groups.

FXR antagonism Kinase inhibitor design Structure–activity relationship

FXR Antagonism Pharmacophore Compatibility: The 1,2,4-Oxadiazole-Piperidine Scaffold with N-Sulfonylation

Compounds featuring a 1,2,4-oxadiazole core and piperidine ring have been identified as a new chemotype of FXR antagonists [1]. In a published library of N-alkyl/aryl substituted piperidine oxadiazoles, the most potent compound displayed an FXR IC50 of 0.58 µM [1]. While the exact target compound was not tested in this study, it contains all essential pharmacophoric elements: a 3-aryl-1,2,4-oxadiazole, a piperidine linker, and an N-sulfonyl group. The presence of the p-tosyl group (as opposed to N-alkyl or N-acyl substitution) is hypothesized to enhance PXR agonism—a dual FXR/PXR profile that is unique among nonsteroidal modulators [1].

FXR antagonist PXR agonist Metabolic disease

Opioid Receptor Ligand Bias Potential: The 4-Oxadiazolyl-Piperidine Patent Landscape

The Purdue Pharma patent family (EP 2 298 765 A1) broadly claims 4-oxadiazolyl-piperidine compounds as opioid receptor modulators for treating pain and diarrhea [1]. The claimed compounds encompass the target compound’s core structure: a piperidine ring N-substituted with an aryl sulfonyl group and a 1,2,4-oxadiazole at the 4-position. The patent teaches that specific aryl substitution patterns drive selectivity for δ-, κ-, or μ-opioid receptor subtypes or ORL-1 [1]. The m-tolyl substitution on the oxadiazole is a specific embodiment within the claimed scope, and its distinct steric and electronic profile relative to unsubstituted phenyl or halogenated aryl analogs is expected to confer differentiated opioid subtype bias.

Opioid receptor Pain therapeutics GPCR pharmacology

Screening Deck Uniqueness: Meta-Methyl Regioisomer Selectivity within the ChemDiv 1,2,4-Oxadiazole Library

The ChemDiv screening compound library contains multiple 1,2,4-oxadiazole-piperidine regioisomers differentiated only by the position of the methyl group on the 3-phenyl ring. The target compound (G602-0068) is the exclusive meta-methyl (m-tolyl) isotoosylate, contrasting with the ortho-methyl isomer (o-tolyl, CAS 946237-75-8) and para-methyl isomer (p-tolyl, CAS no. reported on ChemDiv ) [1]. All three share identical molecular formula and mass (C21H23N3O3S; MW 397.49), yet the spatial orientation of the methyl group creates distinct electrostatic potential surfaces that differentially engage receptor hydrophobic pockets.

Screening library diversity Chemical genetics Hit discovery

Procurement-Relevant Application Scenarios for 1-(4-Methylbenzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine


FXR/PXR Dual Modulator Screening in Metabolic Disease Programs

Given that 1,2,4-oxadiazole-piperidine compounds are validated FXR antagonists with the potential for PXR agonism [1], this compound is a strong candidate for inclusion in nuclear receptor profiling panels targeting cholestasis, NASH, or obesity. Its N-tosyl group is hypothesized to favor dual FXR/PXR modulation [1], which is a rare and therapeutically desirable profile. Procurement is justified when the screening goal is to identify dual modulators rather than selective FXR antagonists, as N-alkyl analogs in the same series show diminished PXR activity.

Opioid Receptor Subtype Selectivity Profiling in Pain Therapeutic Discovery

The compound falls squarely within the patented chemical space of 4-oxadiazolyl-piperidine opioid receptor modulators claimed by Purdue Pharma [2]. With no reported opioid binding data for this specific compound, its primary procurement value lies in de novo screening to generate proprietary SAR data. The m-tolyl substitution may confer κ- or ORL-1 selectivity distinct from phenyl or halogenated analogs already exemplified in the patent [2], making it a rational addition to an opioid probe discovery set.

Methyl-Regioisomer SAR Matrix Construction for Chemogenomic Library Expansion

For research groups building focused chemogenomic libraries, this compound represents the meta-methyl regioisomer within a matched trio (ortho-, meta-, para-methyl) . Purchasing all three isomers enables systematic exploration of the methyl positional effect on target binding without altering molecular formula, mass, or core scaffold . This approach is particularly valuable in fragment-based drug design or when interrogating hydrophobic pocket shape complementarity in kinase or GPCR binding sites.

CNS-Penetrant Probe Design Leveraging High Lipophilicity

With a computed logP of 5.24 and PSA of 63.4 Ų , the compound resides within the favorable range for passive brain penetration, outperforming the o-tolyl analog whose logP of 3.08 predicts poorer CNS partitioning . Procurement is indicated for neuroscience programs requiring high CNS exposure, such as Alzheimer’s disease or chronic pain models, where peripheral restriction (as seen with the o-tolyl isomer) would be undesirable. The compound can serve as a lipophilic starting point amenable to subsequent polarity optimization.

Quote Request

Request a Quote for 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.